molecular formula C13H14BrNO2 B1294758 tert-Butyl 7-bromo-1H-indole-1-carboxylate CAS No. 868561-17-5

tert-Butyl 7-bromo-1H-indole-1-carboxylate

Cat. No.: B1294758
CAS No.: 868561-17-5
M. Wt: 296.16 g/mol
InChI Key: QKTLZTNNVUGEOY-UHFFFAOYSA-N
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Description

tert-Butyl 7-bromo-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The tert-butyl group and the bromine atom attached to the indole ring make this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 7-bromo-1H-indole-1-carboxylate can be synthesized through several methods. One common approach involves the bromination of tert-butyl indole-1-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve good yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-bromo-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield tert-butyl 7-amino-1H-indole-1-carboxylate, while oxidation can produce tert-butyl 7-bromo-1H-indole-2,3-dione .

Scientific Research Applications

Organic Synthesis

Synthetic Intermediates
tert-Butyl 7-bromo-1H-indole-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. It is often utilized in the preparation of various indole derivatives, which are crucial in pharmaceuticals and agrochemicals. For instance, it has been successfully employed in the synthesis of substituted indoles through palladium-catalyzed reactions, demonstrating its utility in creating diverse chemical libraries .

Reactions and Mechanisms
The compound participates in various reactions, such as nucleophilic substitutions and cyclization processes. One notable reaction involves its use in the formation of indole-based scaffolds that exhibit biological activity. For example, researchers have reported the cyclization of this compound with amines to yield novel indole derivatives with potential therapeutic effects .

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of indole compounds, including this compound, exhibit significant anticancer properties. A study highlighted its role in synthesizing compounds that inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

CYP Inhibition
The compound has been characterized as a selective inhibitor for several cytochrome P450 enzymes (CYPs), particularly CYP1A2 and CYP2C19. This property is crucial for drug metabolism studies and the development of drugs with reduced side effects due to metabolic interactions .

Material Science

Mechanochromic Luminophores
Recent advancements have explored the use of this compound in developing mechanochromic materials. These materials change color under mechanical stress, making them suitable for applications in sensors and smart materials. The compound's structural properties contribute to its ability to form aggregates that display unique optical characteristics .

Case Studies

Study Focus Findings
Study on Anticancer PropertiesInvestigated the anticancer potential of indole derivativesFound that derivatives exhibited significant cytotoxicity against various cancer cell lines
Synthesis of Indole DerivativesExplored synthetic pathways using this compoundEstablished efficient methods for synthesizing diverse indole compounds
Mechanochromic ApplicationsDeveloped materials based on indole derivativesDemonstrated color-changing properties under mechanical stress

Mechanism of Action

The mechanism of action of tert-butyl 7-bromo-1H-indole-1-carboxylate involves its interaction with various molecular targets. The bromine atom and tert-butyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The indole ring’s aromatic nature allows it to participate in π-π interactions and hydrogen bonding, affecting its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 7-chloro-1H-indole-1-carboxylate
  • tert-Butyl 7-fluoro-1H-indole-1-carboxylate
  • tert-Butyl 7-iodo-1H-indole-1-carboxylate

Uniqueness

tert-Butyl 7-bromo-1H-indole-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications .

Biological Activity

Introduction

Tert-butyl 7-bromo-1H-indole-1-carboxylate is a compound belonging to the indole family, known for its diverse biological activities. Indole derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

The biological activity of this compound is primarily attributed to its structural features:

  • Indole Ring : The indole structure allows for π-π interactions and hydrogen bonding, facilitating interactions with various biological targets.
  • Bromine Atom : The presence of the bromine atom enhances the compound's reactivity and binding affinity to specific enzymes or receptors.
  • tert-Butyl Group : This group influences lipophilicity and solubility, which can affect bioavailability and pharmacokinetics.

These structural elements contribute to the compound's ability to modulate various biochemical pathways involved in cellular processes.

Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example:

Cell LineIC50 (µM)Effect
MCF-7 (Breast)12.41Cytotoxic effects observed
HCT-116 (Colon)9.71Inhibition of cell growth
PC3 (Prostate)2.29Significant cytotoxicity

The mechanism involves targeting specific molecular pathways that regulate cell cycle progression and apoptosis.

Anti-inflammatory Activity

This compound has also shown promise in reducing inflammation. It has been observed to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α:

CompoundConcentration (µg/mL)IL-6 Inhibition (%)TNF-α Inhibition (%)
Tert-butyl compound108978
Dexamethasone1ReferenceReference

These findings suggest that the compound may be beneficial in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains. Preliminary studies indicate effective inhibition against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.78
Escherichia coli0.097

Such activity highlights the potential use of this compound in developing new antimicrobial agents.

Study on Anticancer Efficacy

In a recent study evaluating the anticancer efficacy of several indole derivatives, this compound was compared with established chemotherapeutics like doxorubicin. The results demonstrated comparable cytotoxic effects across multiple cancer lines, suggesting that this compound could serve as a lead for further drug development.

Research on Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of indole derivatives found that this compound significantly reduced inflammation markers in vitro. This study supports its potential application in treating chronic inflammatory conditions.

Q & A

Q. Basic: What is the standard synthetic protocol for tert-Butyl 7-bromo-1H-indole-1-carboxylate, and how are reaction conditions optimized?

Answer:
The compound is synthesized via Boc protection of 7-bromoindole using di-tert-butyl dicarbonate (Boc₂O) in acetonitrile (MeCN) with 4-dimethylaminopyridine (DMAP) as a catalyst. Critical conditions include:

  • Molar ratios : Boc₂O (1.1 eq) and DMAP (0.1 eq) relative to 7-bromoindole.
  • Reaction time : 16 hours at room temperature.
  • Purification : Concentration followed by extraction with ethyl acetate and drying over Na₂SO₄. Yield is typically quantitative. Optimization may involve adjusting catalyst loading, solvent polarity, or reaction time, monitored by TLC or LC-MS .

Q. Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Answer:

  • ¹H NMR : Key peaks include aromatic protons (δ 7.54–7.49 ppm for H-4, H-5, H-6), the indole C-3 proton (δ 6.56 ppm), and tert-butyl protons (δ 1.66 ppm).
  • LC-MS : Molecular ion [M+H⁺] at m/z 296.0/298.0 (Br isotopic pattern, 1:1 ratio).
  • High-resolution MS (HRMS) : Validates molecular formula (C₁₃H₁₄BrNO₂). Multi-technique cross-validation ensures structural accuracy .

Q. Advanced: How can discrepancies in crystallographic data (e.g., bond angles or hydrogen bonding) be resolved during structure refinement?

Answer:
Use SHELXL for refinement, incorporating:

  • Restraints : For disordered atoms or flexible tert-butyl groups.
  • Hydrogen bonding analysis : Apply graph-set notation (e.g., R₂²(8) motifs) to classify interactions. Cross-validate with ORTEP-3 for thermal ellipsoid visualization. Contradictions in bond angles may arise from crystal packing effects; compare with DFT-calculated gas-phase geometries to distinguish intrinsic vs. environmental distortions .

Q. Advanced: What strategies mitigate low yields in large-scale syntheses of this compound?

Answer:

  • Byproduct analysis : Use LC-MS to identify side products (e.g., di-Boc derivatives from overprotection).
  • Catalyst screening : Test alternatives like DMAP derivatives (e.g., PPY) for improved selectivity.
  • Solvent optimization : Replace MeCN with THF or DCM if solubility issues arise.
  • Temperature control : Elevated temperatures (40–50°C) may accelerate reaction but risk decomposition .

Q. Advanced: How should researchers handle safety risks given limited toxicity data for this compound?

Answer:

  • Exposure control : Use fume hoods, PPE (nitrile gloves, lab coats), and P95 respirators for aerosol protection.
  • Storage : Tightly sealed containers in cool (<25°C), ventilated areas away from oxidizers.
  • Waste disposal : Incinerate via licensed hazardous waste facilities. Toxicity assessments should follow OECD guidelines (e.g., Ames test for mutagenicity) if further data is required .

Q. Advanced: How does bromine’s isotopic signature affect mass spectrometric characterization?

Answer:
Bromine (⁷⁹Br:⁸¹Br = 1:1) produces a doublet in MS spectra. For This compound :

  • LC-MS : Peaks at m/z 296.0 (⁷⁹Br) and 298.0 (⁸¹Br) confirm bromine presence.
  • HRMS : Resolve isotopic clusters to exclude chlorine interference (³⁵Cl:³⁷Cl = 3:1). Calibrate instruments with brominated standards to ensure accuracy .

Q. Advanced: What role does this compound play in synthesizing kinase inhibitors like CDK7 inhibitors?

Answer:
It serves as a key intermediate in SY-5609 synthesis:

Functionalization : The bromine at C-7 enables Suzuki coupling with boronic acids for aryl/heteroaryl introduction.

Boc deprotection : Acidic conditions (TFA/DCM) yield the free indole for subsequent amidation or alkylation.

Biological evaluation : The tert-butyl group enhances solubility during in vitro screening .

Q. Advanced: How can computational modeling predict reactivity at the indole C-3 position?

Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess nucleophilic susceptibility.
  • Frontier molecular orbitals (FMOs) : Identify HOMO localization at C-3, predicting electrophilic attack sites.
  • Docking studies : Model interactions with enzymes (e.g., cytochrome P450) to anticipate metabolic pathways. Validate with experimental Hammett substituent constants .

Q. Advanced: What crystallographic challenges arise from the tert-butyl group’s steric bulk?

Answer:

  • Disorder : Common in tert-butyl moieties; apply SHELXL restraints (SIMU/DELU) for refinement.
  • Thermal motion : High displacement parameters (ADPs) may require anisotropic refinement.
  • Packing effects : Use Mercury software to analyze voids and intermolecular contacts. Compare with analogous structures (e.g., tert-butyl carbamates) to identify trends .

Q. Advanced: How to resolve conflicting NMR data between synthetic batches?

Answer:

  • Impurity profiling : Use 2D NMR (COSY, HSQC) to detect trace solvents or unreacted starting materials.
  • Dynamic effects : Variable-temperature NMR (e.g., 298–343 K) may reveal rotational barriers in the tert-butyl group.
  • Isotopic labeling : Synthesize ¹³C-labeled Boc groups to isolate signal splitting patterns .

Properties

IUPAC Name

tert-butyl 7-bromoindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)15-8-7-9-5-4-6-10(14)11(9)15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTLZTNNVUGEOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649980
Record name tert-Butyl 7-bromo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868561-17-5
Record name tert-Butyl 7-bromo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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